2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(thiomorpholin-4-yl)ethyl]acetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(thiomorpholin-4-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring fused with a sulfone group and a trichloroethyl-thiomorpholine moiety, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(thiomorpholin-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfone Group: Oxidation of the benzothiazole ring with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.
Attachment of the Trichloroethyl-Thiomorpholine Moiety: This step involves the reaction of the sulfone-substituted benzothiazole with 2,2,2-trichloroethylamine and thiomorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated, particularly in the treatment of diseases where sulfone-containing drugs have shown efficacy, such as bacterial infections or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(thiomorpholin-4-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide: Lacks the trichloroethyl-thiomorpholine moiety, making it less complex.
N-(2,2,2-trichloro-1-(thiomorpholin-4-yl)ethyl)acetamide: Lacks the benzothiazole ring, potentially altering its biological activity.
Uniqueness
The presence of both the benzothiazole ring and the trichloroethyl-thiomorpholine moiety in 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(thiomorpholin-4-yl)ethyl]acetamide makes it unique. This combination of structural features could confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H16Cl3N3O4S2 |
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Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-thiomorpholin-4-ylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H16Cl3N3O4S2/c16-15(17,18)14(20-5-7-26-8-6-20)19-12(22)9-21-13(23)10-3-1-2-4-11(10)27(21,24)25/h1-4,14H,5-9H2,(H,19,22) |
InChI Key |
LZPRGYPNSSADSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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